Cas no 880791-74-2 (2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide)

2,4-Dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a specialized benzamide derivative featuring a dichlorophenyl moiety linked to a phenyl-substituted oxadiazole ring. This compound is of interest in medicinal and agrochemical research due to its potential as a scaffold for bioactive molecules. The dichlorophenyl group enhances lipophilicity and binding affinity, while the oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions. Its structural features make it a candidate for further derivatization in the development of enzyme inhibitors or receptor modulators. The compound's synthetic versatility and well-defined reactivity profile allow for precise modifications, facilitating structure-activity relationship studies in drug discovery or crop protection applications.
2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide structure
880791-74-2 structure
Product Name:2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
CAS No:880791-74-2
MF:C15H9Cl2N3O2
MW:334.156861066818
CID:5421200
Update Time:2025-06-08

2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
    • Inchi: 1S/C15H9Cl2N3O2/c16-10-6-7-11(12(17)8-10)15(21)18-14-13(19-22-20-14)9-4-2-1-3-5-9/h1-8H,(H,18,20,21)
    • InChI Key: VXXNETJXULZOEN-UHFFFAOYSA-N
    • SMILES: C(NC1C(C2=CC=CC=C2)=NON=1)(=O)C1=CC=C(Cl)C=C1Cl

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Additional information on 2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Comprehensive Overview of 2,4-Dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide (CAS No. 880791-74-2)

2,4-Dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide, with the CAS number 880791-74-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of benzamide derivatives, which are known for their diverse biological activities. The presence of both dichloro and oxadiazole moieties in its structure makes it a promising candidate for various applications, particularly in drug discovery and material science.

In recent years, the demand for heterocyclic compounds like 2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide has surged due to their potential in addressing global challenges such as antimicrobial resistance and crop protection. Researchers are particularly interested in its structure-activity relationship (SAR), which could unlock new therapeutic avenues. The compound's unique molecular framework allows for interactions with biological targets, making it a subject of intense study in medicinal chemistry.

The synthesis of CAS 880791-74-2 involves multi-step organic reactions, often starting from readily available precursors like 2,4-dichlorobenzoic acid and 3-amino-4-phenyl-1,2,5-oxadiazole. Optimizing the yield and purity of this compound is a key focus for chemists, as impurities can significantly affect its performance in downstream applications. Advanced techniques such as HPLC and NMR spectroscopy are routinely employed to characterize and validate its structure.

One of the most intriguing aspects of 2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is its potential role in cancer research. Preliminary studies suggest that its oxadiazole ring may interact with specific enzymes involved in cell proliferation. This has led to its inclusion in high-throughput screening programs aimed at identifying novel kinase inhibitors. Additionally, its chlorinated aromatic system could contribute to its stability and bioavailability, two critical factors in drug development.

Beyond pharmaceuticals, CAS 880791-74-2 is also being explored in agrochemical formulations. Its structural features may offer advantages in pest control, particularly against resistant strains. The compound's mode of action is hypothesized to involve disruption of mitochondrial function in target organisms, a mechanism that is increasingly relevant in sustainable agriculture. This aligns with the growing consumer demand for eco-friendly pesticides that minimize environmental impact.

From a commercial perspective, the global market for specialty chemicals like 2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is expected to expand significantly in the coming years. Companies are investing in scalable synthesis methods to meet the rising demand from both pharmaceutical and agrochemical sectors. Regulatory compliance, particularly regarding REACH and FDA guidelines, remains a critical consideration for manufacturers.

In conclusion, 2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide (CAS No. 880791-74-2) represents a fascinating intersection of chemistry and biology. Its versatile applications, from drug discovery to crop protection, underscore its importance in modern science. As research continues to uncover its full potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in healthcare and agriculture.

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